molecular formula C13H16N6O B2659143 1-(7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 1005694-04-1

1-(7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

Cat. No.: B2659143
CAS No.: 1005694-04-1
M. Wt: 272.312
InChI Key: UYCQCWRSDDFOGO-UHFFFAOYSA-N
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Description

1-(7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a heterocyclic compound that features a pyrazole ring fused with a triazolopyrimidine structure. This compound is of significant interest due to its potential pharmacological activities, including antileishmanial and antimalarial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-amine in the presence of a suitable catalyst under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes critical for the survival of parasites such as Leishmania and Plasmodium species. The compound binds to the active site of these enzymes, disrupting their normal function and leading to the death of the parasite .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is unique due to its specific combination of pyrazole and triazolopyrimidine rings, which confer distinct pharmacological properties. Its ability to inhibit key enzymes in parasitic organisms makes it a valuable compound for further research and potential therapeutic development .

Properties

IUPAC Name

1-[7-(1,3-dimethylpyrazol-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O/c1-7-10(5-18(4)17-7)12-11(9(3)20)8(2)16-13-14-6-15-19(12)13/h5-6,12H,1-4H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCQCWRSDDFOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CN(N=C3C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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